N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by multiple ornithine and lysine residues, each modified with diaminomethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps, typically starting with the protection of amino groups followed by sequential coupling of amino acids. The diaminomethylidene groups are introduced through specific reagents under controlled conditions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. Automated peptide synthesizers can be used to streamline the process, ensuring high purity and yield. The process involves the use of resin-bound amino acids, which are sequentially coupled, followed by cleavage from the resin and purification.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the diaminomethylidene groups, potentially converting them to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce modified peptides with altered functional groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s structure allows it to modulate protein-protein interactions and enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
- L-lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its multiple diaminomethylidene-modified ornithine residues, which confer distinct biochemical properties. This structural complexity allows for diverse interactions and applications, setting it apart from other similar compounds.
Properties
CAS No. |
915195-08-3 |
---|---|
Molecular Formula |
C41H81N21O8 |
Molecular Weight |
996.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H81N21O8/c42-17-3-1-11-25(57-31(63)24(44)10-5-19-53-38(45)46)32(64)58-26(12-2-4-18-43)33(65)60-28(14-7-21-55-40(49)50)36(68)62-23-9-16-30(62)35(67)59-27(13-6-20-54-39(47)48)34(66)61-29(37(69)70)15-8-22-56-41(51)52/h24-30H,1-23,42-44H2,(H,57,63)(H,58,64)(H,59,67)(H,60,65)(H,61,66)(H,69,70)(H4,45,46,53)(H4,47,48,54)(H4,49,50,55)(H4,51,52,56)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
GZJALPVAKCEZKC-FLMSMKGQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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